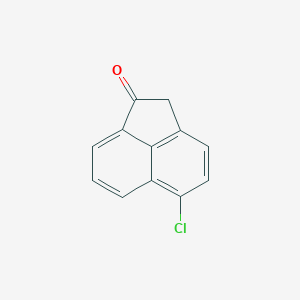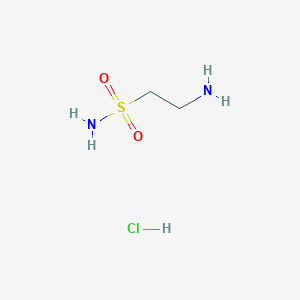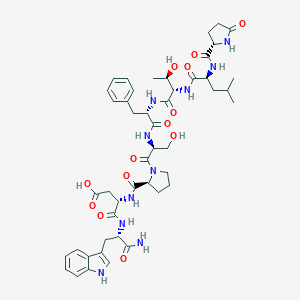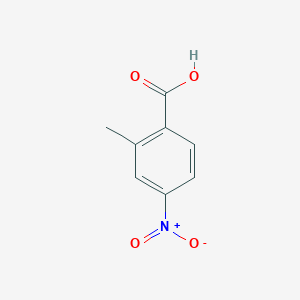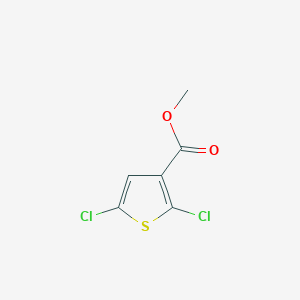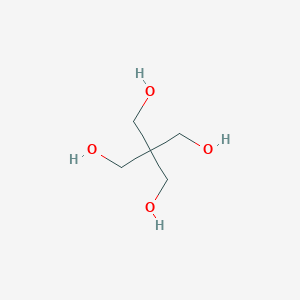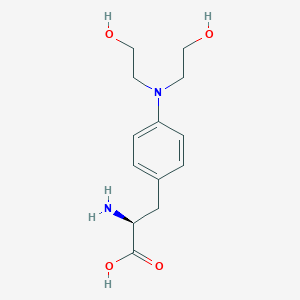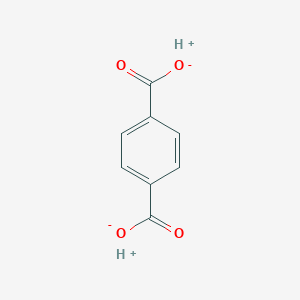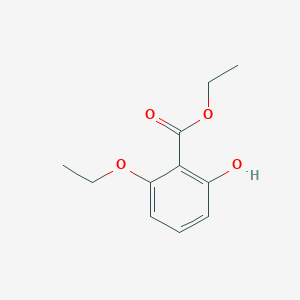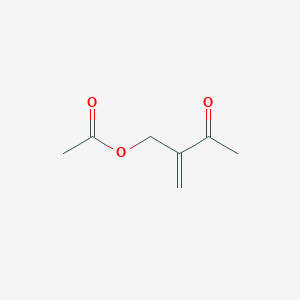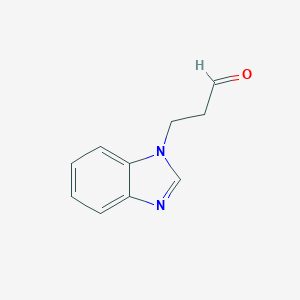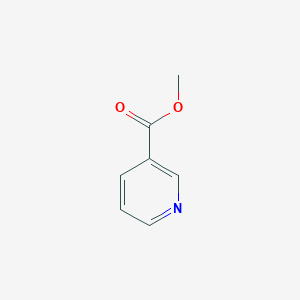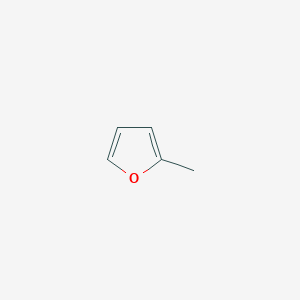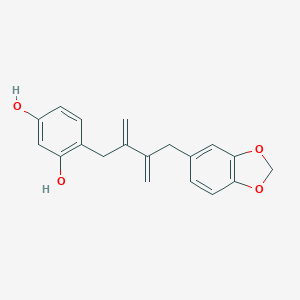
Anolignan A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anolignan A is a chemical compound that is a type of lignan . It is also known as 2-(2’,4’-dihydroxybenzyl)-3-(3’‘,4’'-methylenedioxybenzyl)-1,3-butadiene . It is found in the plant species Anogeissus acuminata and Terminalia phillyreifolia .
Synthesis Analysis
The synthesis of Anolignan A has been achieved in eight steps with an overall yield of 30% from piperonal . The key step involves the TiCl4-mediated addition of a 1-trimethylsilyl-2,3-butadiene to an aldehyde . Another method involves the use of ruthenium carbene complex for enyne metathesis .Molecular Structure Analysis
Anolignan A consists of buta-1,3-diene substituted by a 2,4-dihydroxybenzyl group at position 2 and a 1,3-benzodioxol-5-ylmethyl group at position 3 . Its chemical formula is C19H18O4 .Aplicaciones Científicas De Investigación
Antibacterial and Anti-Inflammatory Activities
Anolignan A and its variants, like Anolignan B, have been studied for their antibacterial and anti-inflammatory properties. Anolignan B, isolated from the roots of Terminalia sericea, showed significant activity against both Gram-positive and Gram-negative bacteria. Additionally, it displayed anti-inflammatory effects through its action on cyclooxygenase enzymes (COX-1 and COX-2) and demonstrated no mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).
Synthesis Techniques
The synthesis of Anolignan A and B using ruthenium-catalyzed cross-enyne metathesis represents a significant development in the field. This method, involving the integration of methylene parts of ethylene into an alkyne using Grubbs' catalyst, has been pivotal in the construction of the 1,3-diene moieties of these natural products (Mori, Tonogaki, & Nishiguchi, 2002).
Potential in Cancer Therapy
A study focusing on breast cancer explored the effectiveness of bioactive compounds from Terminalia bellerica, including Anolignan B, as potential inhibitors of estrogen receptor alpha (ER-α). Anolignan B demonstrated the highest docking score towards ER-α, suggesting its potential as a selective inhibitor and its relevance in the search for drugs against breast cancer (Chakrabarty, 2017).
Metabolic and Health Implications
Lignans, including anolignans, have been recognized for their health implications due to their presence in various foods and their metabolism into enterolignans. Research indicates that these compounds may play a role in reducing risks of cancers like breast, colon, and prostate cancer. Their mechanisms are linked to hormonal metabolism, anti-oxidation, and gene suppression (Landete, 2012).
Direcciones Futuras
The future research directions for Anolignan A could include further investigation into its antiviral properties, particularly its anti-HIV activity . Additionally, more research is needed to fully understand its mechanism of action . Further studies could also explore its potential uses in the treatment of other diseases.
Propiedades
Número CAS |
158081-97-1 |
|---|---|
Nombre del producto |
Anolignan A |
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-12(7-14-3-6-18-19(9-14)23-11-22-18)13(2)8-15-4-5-16(20)10-17(15)21/h3-6,9-10,20-21H,1-2,7-8,11H2 |
Clave InChI |
HFSAUGRJONZEDN-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |
SMILES canónico |
C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |
Otros números CAS |
158081-97-1 |
Sinónimos |
2-(2',4'-dihydroxybenzyl)-3-(3'',4''-methylenedioxybenzyl)-1,3-butadiene anolignan A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



